3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride
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Overview
Description
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
These compounds likely bind to the active site of CDK2, preventing its interaction with cyclin A2 and inhibiting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The downstream effects of this action include the induction of apoptosis within cells .
Pharmacokinetics
The stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied , suggesting that these compounds may have good stability in various physiological environments, which could impact their bioavailability.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . The most potent compounds exerted a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
The stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied , suggesting that these compounds may maintain their efficacy and stability in various physiological environments.
Preparation Methods
The synthesis of 3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often employ reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring, using reagents like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole or pyrimidine rings.
Scientific Research Applications
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused pyrazole and pyrimidine ring system but differ in their substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which can enhance their biological activity and specificity. The uniqueness of 3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2ClH/c10-4-1-2-8-6-11-9-3-5-12-13(9)7-8;;/h3,5-7H,1-2,4,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBOQSNYAANLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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